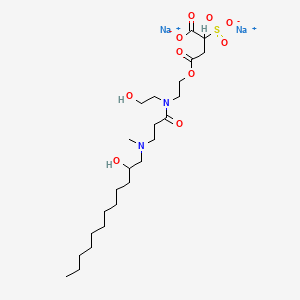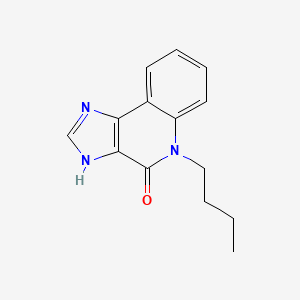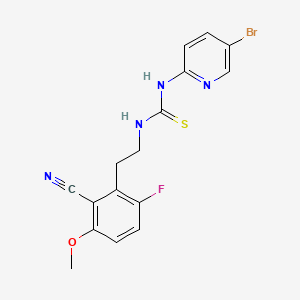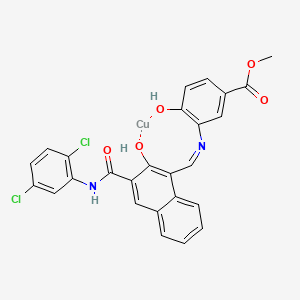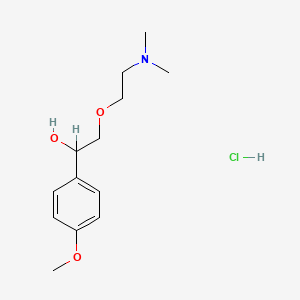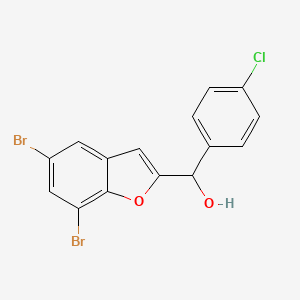
alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol is a complex organic compound characterized by the presence of chlorophenyl and dibromo substituents on a benzofuranmethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol typically involves multi-step organic reactions. One common approach starts with the bromination of benzofuran to introduce bromine atoms at the 5 and 7 positions. This is followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The final step involves the reduction of the intermediate to form the methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential to maintain efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary alcohols.
Scientific Research Applications
Alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-alpha-pyrrolidinovalerophenone: A compound with a similar chlorophenyl group but different core structure.
Alpha-Pyrrolidinohexiophenone: Another structurally related compound with a pyrrolidino group.
Uniqueness
Alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol is unique due to its specific combination of chlorophenyl and dibromo substituents on a benzofuranmethanol core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Properties
CAS No. |
83806-71-7 |
|---|---|
Molecular Formula |
C15H9Br2ClO2 |
Molecular Weight |
416.49 g/mol |
IUPAC Name |
(4-chlorophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C15H9Br2ClO2/c16-10-5-9-6-13(20-15(9)12(17)7-10)14(19)8-1-3-11(18)4-2-8/h1-7,14,19H |
InChI Key |
RJIFTAYSKLMMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC3=CC(=CC(=C3O2)Br)Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


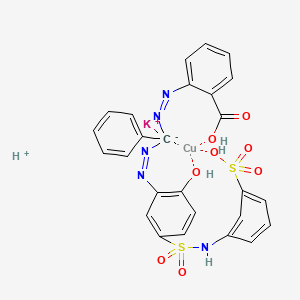
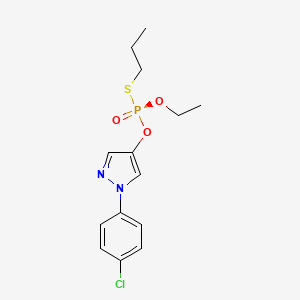
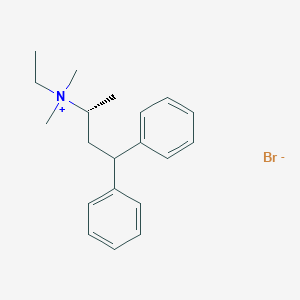
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)
